Oxytocin is classified as a nonapeptide, derived from the posterior pituitary gland in mammals. It is synthesized from a precursor protein known as prepro-oxytocin. The trifluoroacetic acid form is commonly used in peptide synthesis and purification processes due to its ability to cleave protecting groups from amino acids during solid-phase synthesis.
The synthesis of oxytocin typically involves two main approaches: solid-phase peptide synthesis and liquid-phase synthesis.
The choice of protecting groups and coupling agents significantly impacts the efficiency and yield of oxytocin synthesis. For instance, using Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group allows for easier manipulation during synthesis compared to other methods .
Oxytocin consists of nine amino acids arranged in the following sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly. The molecular formula for oxytocin is C₉H₁₃N₃O₆S, with a molecular weight of approximately 1007.2 g/mol. The structure features a disulfide bond between the two cysteine residues, which is crucial for its biological activity.
The three-dimensional structure of oxytocin can be visualized using molecular modeling software, illustrating its helical conformation stabilized by hydrogen bonds and disulfide bridges.
Oxytocin free acid participates in various chemical reactions, primarily involving:
These reactions are critical for achieving high yields and purity in synthetic processes.
Oxytocin exerts its effects by binding to specific receptors known as oxytocin receptors, which are G-protein coupled receptors located in various tissues, including the brain and uterus. Upon binding, oxytocin triggers intracellular signaling pathways that lead to physiological responses such as uterine contractions during childbirth and modulation of social behaviors.
The binding affinity of oxytocin to its receptor can be influenced by various factors, including the presence of counter-ions like trifluoroacetate, which may stabilize certain conformations of the peptide .
Oxytocin free acid has several important applications in scientific research:
Oxytocin free acid, systematically designated as 9-deamidooxytocin, is a structural derivative of the native oxytocin nonapeptide hormone. Its defining modification occurs at the C-terminal residue, where the glycinamide moiety of canonical oxytocin (sequence: H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) is replaced by a free glycine carboxyl group, resulting in the sequence H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH [3]. This C-terminal deamidation eliminates the positively charged ammonium group present in native oxytocin, significantly altering the molecule’s charge distribution and physicochemical properties. The cyclic structure, maintained by the disulfide bridge between cysteine residues at positions 1 and 6, remains intact, preserving partial structural topology while modifying electrostatic potential and hydrogen-bonding capacity [3].
Table 1: Structural Comparison of Oxytocin and Oxytocin Free Acid
| Feature | Native Oxytocin | Oxytocin Free Acid (9-Deamidooxytocin) |
|---|---|---|
| C-terminal Residue | Glycinamide (Gly-NH₂) | Glycine (Gly-OH) |
| Net Charge (pH 7) | +1 (C-terminal -NH₃⁺) | Neutral (C-terminal -COO⁻) |
| Molecular Formula | C₄₃H₆₆N₁₂O₁₂S₂ | C₄₃H₆₅N₁₁O₁₃S₂* |
| Key Functional Groups | Amide (C-terminus) | Carboxylic Acid (C-terminus) |
The study of oxytocin analogues, including deamidated forms, emerged alongside mid-20th-century efforts to elucidate structure-activity relationships in peptide hormones. Early synthetic work by du Vigneaud and colleagues established that modifications to oxytocin’s termini profoundly affect biological function. Specifically, 9-deamidooxytocin represented a critical molecular probe for distinguishing between receptor interactions dependent on the C-terminal amide versus those mediated by the cyclic disulfide core. Research throughout the 1980s–1990s expanded understanding of oxytocin’s broader biochemical interactions, including its role in activating phosphatidylinositol-specific phospholipase C (PI-PLC) in uterine myometrial cells. Studies demonstrated that oxytocin triggers biphasic production of free fatty acids, including arachidonic acid – a key precursor for prostaglandin synthesis involved in uterine contraction [1]. This established a mechanistic link between oxytocin receptor activation and lipid signaling pathways, providing a physiological context for why C-terminal modifications like deamidation might disrupt specific downstream metabolic cascades while preserving others.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1